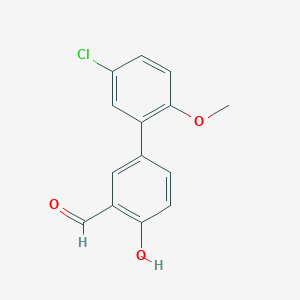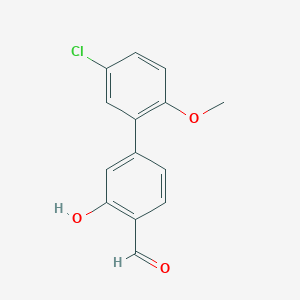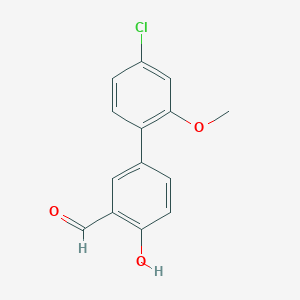
4-(4-Chloro-2-methoxyphenyl)-2-formylphenol, 95%
Overview
Description
4-(4-Chloro-2-methoxyphenyl)-2-formylphenol, or 4-CMF, is a phenolic compound that is widely used in scientific research and laboratory experiments. It is a white, crystalline solid with a melting point of 143°C and a boiling point of 261°C. 4-CMF is soluble in water, ethanol, and methanol, and is insoluble in most organic solvents.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 4-(4-Chloro-2-methoxyphenyl)-2-formylphenol, 95% involves the conversion of 4-chloro-2-methoxybenzaldehyde to the final product through a series of reactions.
Starting Materials
4-chloro-2-methoxybenzaldehyde, sodium hydroxide, acetic acid, sodium borohydride, hydrochloric acid, sodium carbonate, ethanol, wate
Reaction
Step 1: Dissolve 4-chloro-2-methoxybenzaldehyde in ethanol and add sodium borohydride slowly while stirring. Maintain the temperature at 0-5°C. After the addition is complete, stir the mixture for 2 hours at room temperature., Step 2: Add water to the reaction mixture and extract the product with ethyl acetate. Wash the organic layer with water and dry over anhydrous sodium sulfate., Step 3: Dissolve the product in acetic acid and add sodium hydroxide solution slowly while stirring. Maintain the temperature at 0-5°C. After the addition is complete, stir the mixture for 2 hours at room temperature., Step 4: Acidify the reaction mixture with hydrochloric acid and extract the product with ethyl acetate. Wash the organic layer with water and dry over anhydrous sodium sulfate., Step 5: Dissolve the product in ethanol and add sodium carbonate solution slowly while stirring. Maintain the temperature at 0-5°C. After the addition is complete, stir the mixture for 2 hours at room temperature., Step 6: Extract the product with ethyl acetate and wash the organic layer with water. Dry over anhydrous sodium sulfate., Step 7: Evaporate the solvent under reduced pressure to obtain the final product, 4-(4-Chloro-2-methoxyphenyl)-2-formylphenol, 95%.
Mechanism Of Action
4-CMF functions as an electron donor in organic reactions. It is capable of donating electrons to other molecules, which can then be used to form new bonds. Additionally, 4-CMF can serve as a Lewis acid, which can react with electron-rich molecules to form new compounds.
Biochemical And Physiological Effects
4-CMF has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, fungi, and viruses. Additionally, 4-CMF has been shown to have anti-inflammatory and antioxidant properties. It has also been shown to have a protective effect against certain types of cancer.
Advantages And Limitations For Lab Experiments
4-CMF has a number of advantages for use in laboratory experiments. It is a stable compound that is easily synthesized and isolated. Additionally, it is soluble in a variety of solvents and has a wide range of applications in organic synthesis. However, 4-CMF is toxic and should be handled with care. It should also be stored in a cool, dry place away from light and heat.
Future Directions
The potential applications of 4-CMF in scientific research are vast. Future research could focus on the synthesis of novel compounds using 4-CMF as a catalyst. Additionally, research could be conducted to explore the potential therapeutic applications of 4-CMF, such as its use as an anti-inflammatory agent or as a cancer treatment. Additionally, further research could be conducted to explore the mechanism of action of 4-CMF and to identify potential side effects. Finally, research could be conducted to explore the potential of 4-CMF as a fluorescent probe for the detection of metal ions.
Scientific Research Applications
4-CMF has a wide range of applications in scientific research. It is used as a reagent for the synthesis of various organic compounds, such as polymers, pharmaceuticals, and dyes. It is also used as a catalyst in organic reactions, such as esterification and condensation reactions. Additionally, 4-CMF is used as a fluorescent probe for the detection of metal ions and as a photochemical reagent for the synthesis of organic molecules.
properties
IUPAC Name |
5-(4-chloro-2-methoxyphenyl)-2-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-14-7-11(15)3-4-12(14)9-2-5-13(17)10(6-9)8-16/h2-8,17H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFPTUCZPCOWEFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=C(C=C2)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685265 | |
| Record name | 4'-Chloro-4-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-2-methoxyphenyl)-2-formylphenol | |
CAS RN |
1111121-06-2 | |
| Record name | 4'-Chloro-4-hydroxy-2'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



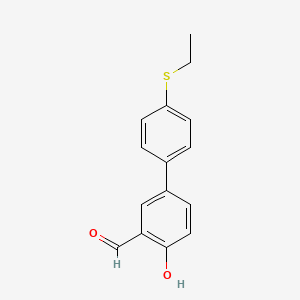

![2-Formyl-6-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378547.png)
![2-Formyl-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378553.png)
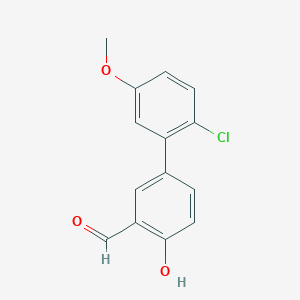

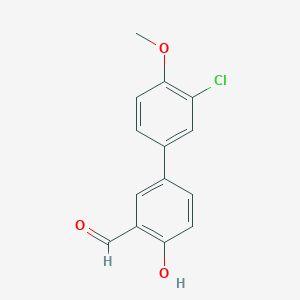
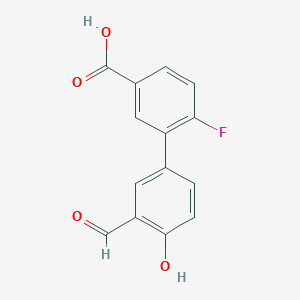
![2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378578.png)
